molecular formula C22H19Br2N7O3 B3721806 3,5-dibromo-4-hydroxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone

3,5-dibromo-4-hydroxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone

Cat. No. B3721806
M. Wt: 589.2 g/mol
InChI Key: YPHQABTZFTWPLO-KBKYJPHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,5-dibromo-4-hydroxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone” is a complex organic molecule. It contains several functional groups including a hydrazone, an aldehyde, and an amino group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and aromatic rings. These groups will contribute to the overall shape and properties of the molecule, including its reactivity, polarity, and potential for forming hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context or application. If this compound is intended for use in a biological context, for example, as a drug or a probe in biological research, its mechanism of action would depend on its interactions with biological molecules .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and the context in which it is being used. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical biology, among others .

properties

IUPAC Name

2,6-dibromo-4-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2N7O3/c1-33-15-6-4-14(5-7-15)27-21-28-20(25-12-16-3-2-8-34-16)29-22(30-21)31-26-11-13-9-17(23)19(32)18(24)10-13/h2-11,32H,12H2,1H3,(H3,25,27,28,29,30,31)/b26-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHQABTZFTWPLO-KBKYJPHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=CC(=C(C(=C4)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C/C4=CC(=C(C(=C4)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dibromo-4-hydroxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone
Reactant of Route 2
Reactant of Route 2
3,5-dibromo-4-hydroxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,5-dibromo-4-hydroxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone
Reactant of Route 4
Reactant of Route 4
3,5-dibromo-4-hydroxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone
Reactant of Route 5
Reactant of Route 5
3,5-dibromo-4-hydroxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone
Reactant of Route 6
3,5-dibromo-4-hydroxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone

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